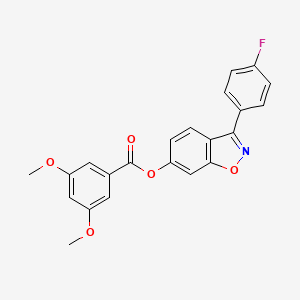

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate

説明

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate is a synthetic organic compound featuring a benzoxazole core substituted with a 4-fluorophenyl group at the 3-position and a 3,5-dimethoxybenzoate ester at the 6-position.

特性

分子式 |

C22H16FNO5 |

|---|---|

分子量 |

393.4 g/mol |

IUPAC名 |

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,5-dimethoxybenzoate |

InChI |

InChI=1S/C22H16FNO5/c1-26-17-9-14(10-18(11-17)27-2)22(25)28-16-7-8-19-20(12-16)29-24-21(19)13-3-5-15(23)6-4-13/h3-12H,1-2H3 |

InChIキー |

LFNQRDVANHATBG-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-(4-フルオロフェニル)-1,2-ベンゾオキサゾール-6-イル 3,5-ジメトキシベンゾエートの合成は、通常、多段階の有機反応を伴います。最初のステップは、しばしばベンゾオキサゾール環の形成を含み、その後、フルオロフェニル基とジメトキシベンゾエート部分の導入が行われます。これらの反応に使用される一般的な試薬には、制御された温度と圧力条件下で様々なハロゲン化物、酸、および塩基が含まれます。

工業生産方法

この化合物の工業生産には、自動化された反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。温度、圧力、溶媒の選択などの反応条件の最適化は、収率と純度を最大化するために重要です。クロマトグラフィーや結晶化などの高度な精製技術が、最終製品を得るために使用されます。

化学反応の分析

科学研究の応用

3-(4-フルオロフェニル)-1,2-ベンゾオキサゾール-6-イル 3,5-ジメトキシベンゾエートは、科学研究において多くの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。

医学: 特に炎症性疾患や神経疾患の治療における潜在的な治療効果について調査されています。

産業: 先進材料の開発に、および特殊化学品の合成のための前駆体として使用されます。

科学的研究の応用

Biological Applications

1. Anticancer Activity

Research indicates that compounds containing benzoxazole moieties exhibit promising anticancer properties. The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The structural characteristics of benzoxazole derivatives suggest that they may inhibit bacterial and fungal growth by disrupting cellular processes or by interfering with nucleic acid synthesis. Research on related compounds has demonstrated significant efficacy against a range of pathogens, suggesting that this compound may possess similar properties.

Material Science Applications

1. Photophysical Properties

The incorporation of fluorine into organic compounds often enhances their photophysical properties. This compound may be utilized in the development of fluorescent materials or sensors due to its ability to absorb and emit light at specific wavelengths. Research into similar benzoxazole derivatives has shown potential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

2. Polymer Chemistry

The unique structure of this compound allows for its potential use as a monomer or additive in polymer synthesis. Its reactivity can be exploited to create polymers with enhanced thermal stability and mechanical properties.

Analytical Applications

1. Chemical Sensors

Due to its distinctive chemical structure, this compound could be developed into a chemical sensor for detecting environmental pollutants or biological markers. The sensitivity and specificity of the sensor could be improved by modifying the compound's functional groups to enhance its interaction with target analytes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzoxazole derivatives. The results indicated that modifications to the benzoxazole structure significantly impacted cytotoxicity against breast cancer cell lines. The study concluded that compounds similar to this compound could be promising candidates for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of benzoxazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that the introduction of electron-withdrawing groups like fluorine increased antimicrobial activity by enhancing membrane permeability.

作用機序

類似の化合物との比較

類似の化合物

- 3-(4-アセトキシフェニル)アクリレート

- 3-メトキシベンゾエート

- 4-フルオロフェニルベンゾオキサゾール

独自性

類似の化合物と比較して、3-(4-フルオロフェニル)-1,2-ベンゾオキサゾール-6-イル 3,5-ジメトキシベンゾエートは、官能基のユニークな組み合わせによって際立っており、明確な化学的および生物学的特性を付与しています。そのフルオロフェニル基は安定性と反応性を高め、ベンゾオキサゾール環とジメトキシベンゾエート部分は、潜在的な治療効果に貢献しています。

類似化合物との比較

Structural Analogs with Heterocyclic Cores

Pyridazine and Isoxazole Derivatives

Compounds such as I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 () share the ethyl benzoate ester framework but substitute the benzoxazole core with pyridazine or isoxazole rings. Key differences include:

- Electronic Effects : Pyridazine and isoxazole rings introduce distinct electron-withdrawing or donating properties, altering reactivity compared to benzoxazole.

- Biological Activity : Pyridazine derivatives are often explored for kinase inhibition, whereas benzoxazoles may target neurological pathways.

Table 1: Comparison of Heterocyclic Analogs

*Calculated based on formula.

Triazole-Thiazole Derivatives

Compounds 4 and 5 () incorporate triazole-thiazole systems with 4-fluorophenyl groups. These exhibit isostructural triclinic (P̄1) symmetry and planar molecular conformations, similar to the target compound’s likely crystallographic behavior.

Substituent Effects on Physicochemical Properties

Solubility Trends in Dimethoxybenzoate Esters

highlights the impact of methoxy group positioning on solubility in Cu(II) dimethoxybenzoates. The 3,5-dimethoxy isomer (as in the target compound) exhibits the lowest solubility (10⁻⁵–10⁻² mol·dm⁻³), attributed to steric and electronic factors:

- Steric Hindrance : 3,5-Substitution creates a symmetrical, bulky structure, reducing water accessibility.

- Electronic Effects : Methoxy groups at 3,5-positions delocalize electron density, stabilizing the molecule but decreasing polarity.

Table 2: Solubility of Cu(II) Dimethoxybenzoates ()

| Substituent Position | Solubility (mol·dm⁻³) | Solubility Order |

|---|---|---|

| 3,5-dimethoxy | 10⁻⁵–10⁻² | Least soluble |

| 2,3-dimethoxy | Moderate | Intermediate |

| 2,6-dimethoxy | 10⁻²–10⁻¹ | Most soluble |

Magnetic and Thermal Behavior

Copper(II) 3,5-dimethoxybenzoate () displays antiferromagnetic interactions, with effective magnetic moments (μ_eff) increasing from 0.67 BM (77 K) to 1.75 BM (298 K). This behavior, governed by the Bleaney-Bowers equation, suggests dimeric Cu(II) centers. While the target compound lacks metal coordination, its dimethoxy groups may similarly influence π-π stacking and intermolecular interactions .

Fluorophenyl Group in Pharmaceuticals

The 4-fluorophenyl group is prevalent in drugs like Aprepitant (antiemetic) and Atorvastatin (cholesterol-lowering agent) derivatives (). This group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins. In the target compound, the 4-fluorophenyl moiety may confer similar advantages, though its benzoxazole core differentiates it from triazole-based pharmaceuticals .

生物活性

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C22H20FNO4

- Molecular Weight : 365.40 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activity. For instance, a related study showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 12–16 µM for certain derivatives, suggesting that modifications in the molecular structure can enhance or diminish activity .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| MA-1115 | 12–16 | Antimicrobial |

| MA-1156 | 15 | Antimicrobial |

| MA-1114 | 14 | Antimicrobial |

Antitumor Activity

The antitumor potential of benzoxazole derivatives has been explored through various in vitro assays. Compounds similar to this compound have shown promising results against different cancer cell lines. For example, a study reported IC50 values of around 6.26 ± 0.33 μM for HCC827 cells, indicating significant cytotoxicity .

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D Assay |

| NCI-H358 | 6.48 ± 0.11 | 2D Assay |

| HCC827 | 20.46 ± 8.63 | 3D Assay |

| NCI-H358 | 16.00 ± 9.38 | 3D Assay |

Structure-Activity Relationships (SAR)

The biological activity of benzoxazole derivatives is closely linked to their structural features. Modifications such as the introduction of fluorine atoms or methoxy groups can significantly influence their efficacy:

- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances antimicrobial activity.

- Methoxy Groups : The addition of methoxy groups at specific positions has been shown to improve antitumor properties.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical and laboratory settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, noting that compounds with fluorinated phenyl groups exhibited enhanced inhibition zones compared to non-fluorinated counterparts.

- Antitumor Studies : In vitro studies on lung cancer cell lines demonstrated that certain derivatives led to apoptosis in cancer cells, suggesting a potential mechanism for their antitumor effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。